
Desfuroyl Ceftiofur
Übersicht
Beschreibung
Desfuroylceftiofur is an active metabolite of the broad-spectrum cephalosporin antibiotic ceftiofur. Ceftiofur is widely used in veterinary medicine to treat bacterial infections in livestock, particularly respiratory infections in cattle and swine . Desfuroylceftiofur retains the antibiotic activity of its parent compound, ceftiofur, and is effective against a range of Gram-positive and Gram-negative bacteria .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Desfuroylceftiofur wird typischerweise durch Hydrolyse von Ceftiofur hergestellt. Der Prozess beinhaltet die Spaltung der Thioesterbindung in Ceftiofur, was zur Bildung von Desfuroylceftiofur führt. Diese Reaktion kann durch Esterasen katalysiert werden, die in Rindernieren- und Lebergewebe vorkommen .
Industrielle Produktionsverfahren: In industriellen Umgebungen beinhaltet die Produktion von Desfuroylceftiofur die Extraktion von Ceftiofur aus biologischen Proben, gefolgt von Hydrolyse mit spezifischen Reagenzien wie Dithioerythritol. Das resultierende Desfuroylceftiofur wird dann mithilfe von Festphasenextraktionstechniken gereinigt .
Analyse Chemischer Reaktionen
Reaktionstypen: Desfuroylceftiofur unterliegt mehreren chemischen Reaktionen, darunter:
Hydrolyse: Die primäre Reaktion, die zu seiner Bildung aus Ceftiofur führt.
Derivatisierung: Desfuroylceftiofur kann durch Reaktion mit Iodacetamid derivatisiert werden, um Desfuroylceftiofuracetamid zu bilden.
Häufige Reagenzien und Bedingungen:
Hydrolyse: Dithioerythritol wird häufig verwendet, um Ceftiofur zu Desfuroylceftiofur zu hydrolysieren.
Derivatisierung: Iodacetamid wird verwendet, um Desfuroylceftiofur zu derivatisieren.
Hauptprodukte:
Desfuroylceftiofuracetamid: Entsteht durch Derivatisierung mit Iodacetamid.
Wissenschaftliche Forschungsanwendungen
Veterinary Applications
Desfuroyl ceftiofur is primarily used in veterinary medicine for treating bacterial infections in various animal species. Its efficacy against both Gram-positive and Gram-negative bacteria makes it a valuable tool in managing respiratory diseases and other infections.
Efficacy Against Bacterial Pathogens
Research indicates that this compound exhibits potent antibacterial activity. In vitro studies have shown that it is effective against pathogens such as Pasteurella multocida, Escherichia coli, and Staphylococcus aureus. For instance, minimum inhibitory concentrations (MICs) for P. multocida were found to range from 0.625 to 2.5 μg/ml, demonstrating its effectiveness in controlling infections caused by this pathogen .
Pharmacokinetic Properties
The pharmacokinetics of this compound have been studied extensively. Following administration, it reaches peak serum concentrations rapidly, with significant serum levels maintained for extended periods. For example, one study reported a peak concentration of 5.09 μg/ml within one hour of administration, which is substantially higher than the MICs for most tested organisms . This rapid absorption and prolonged activity support its use in treating acute infections.
Aquaculture Applications
This compound also finds applications in aquaculture, where it is used to manage bacterial diseases in fish and other aquatic organisms.
Treatment of Aquatic Pathogens
In aquaculture settings, this compound has been shown to be effective against various bacterial pathogens that affect fish health. Its use can help reduce mortality rates associated with bacterial infections, thereby improving overall fish health and productivity .
Environmental Impact
The application of this compound in aquaculture systems must be managed carefully to minimize environmental impacts. Studies have indicated that while it can effectively control bacterial populations, the potential for antibiotic residues in aquatic environments necessitates careful monitoring and regulation .
Case Studies and Research Findings
Several studies provide insights into the practical applications of this compound:
Wirkmechanismus
Desfuroylceftiofur exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins, which are essential for the cross-linking of peptidoglycan chains in the bacterial cell wall. This inhibition leads to cell lysis and death of the bacteria .
Vergleich Mit ähnlichen Verbindungen
Desfuroylceftiofur ähnelt anderen Cephalosporin-Antibiotika, wie z. B.:
Ceftiofur: Die Muttersubstanz, von der Desfuroylceftiofur abgeleitet ist.
Cefquinom: Ein weiteres Cephalosporin, das in der Veterinärmedizin eingesetzt wird.
Cephalexin: Ein Cephalosporin der ersten Generation mit einem anderen Wirkungsspektrum.
Einzigartigkeit: Desfuroylceftiofur ist einzigartig in seiner Bildung als Metabolit von Ceftiofur und seiner Beibehaltung der antibakteriellen Aktivität. Es wird speziell verwendet, um die antibiotische Aktivität von Ceftiofur in biologischen Proben zu messen .
Biologische Aktivität
Desfuroyl ceftiofur is the principal active metabolite of the third-generation cephalosporin antibiotic ceftiofur. This compound exhibits significant antimicrobial activity against a broad spectrum of pathogens, making it a critical component in veterinary medicine, particularly for treating infections in livestock and aquaculture.
Pharmacodynamics
This compound retains antimicrobial properties comparable to its parent compound, ceftiofur. The mechanism of action involves the inhibition of bacterial cell wall synthesis, resulting in bactericidal effects against both Gram-positive and Gram-negative bacteria. Key pathogens affected include:
- Escherichia coli
- Arcanobacterium pyogenes
- Fusobacterium necrophorum
- Pasteurella spp.
- Streptococcus spp.
The minimum inhibitory concentrations (MIC) for this compound have been documented to be effective against various strains, providing a foundation for its use in clinical settings.
Pharmacokinetics
The pharmacokinetic profile of this compound reveals important insights into its absorption, distribution, metabolism, and excretion. After administration, ceftiofur is rapidly metabolized to this compound, which is then distributed throughout the body.
Key Pharmacokinetic Parameters:
Parameter | Value |
---|---|
Maximum Plasma Concentration (Cmax) | 4.2 ± 0.9 µg/mL (22 hours post-administration) |
Area Under Curve (AUC) | 227.8 ± 55.8 µg·h/mL |
Terminal Half-Life | 83.36 ± 30.01 hours |
Protein Binding | 70% - 90% |
Studies indicate that plasma concentrations remain above the MIC90 values for target pathogens for extended periods, ensuring effective therapeutic outcomes. For instance, concentrations above 0.2 µg/mL are maintained for at least 158 hours post-administration .
Case Studies and Research Findings
-
Veterinary Applications :
A study evaluated the in vitro activity of this compound against 539 veterinary isolates, demonstrating equivalent efficacy to ceftiofur in treating infections caused by various pathogens, including Actinobacillus pleuropneumoniae and Salmonella spp. . -
Aquaculture :
In aquaculture settings, this compound has shown effectiveness against pathogens affecting fish populations. Research indicates that it can help manage infectious diseases that pose significant economic threats to aquaculture industries . -
Pharmacokinetic Modeling :
An investigation involving swine used a physiological-based pharmacokinetic (PBPK) model to optimize dosing regimens for this compound against Pasteurella multocida. The study highlighted the importance of adjusting dosages based on the pharmacokinetic parameters to enhance bacterial killing while minimizing resistance emergence .
Eigenschaften
CAS-Nummer |
120882-22-6 |
---|---|
Molekularformel |
C14H15N5O5S3 |
Molekulargewicht |
429.5 g/mol |
IUPAC-Name |
(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-(sulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C14H15N5O5S3/c1-24-18-7(6-4-27-14(15)16-6)10(20)17-8-11(21)19-9(13(22)23)5(2-25)3-26-12(8)19/h4,8,12,25H,2-3H2,1H3,(H2,15,16)(H,17,20)(H,22,23)/b18-7-/t8-,12-/m1/s1 |
InChI-Schlüssel |
OITCOWCNESRWSM-GHXIOONMSA-N |
SMILES |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CS)C(=O)O |
Isomerische SMILES |
CO/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)CS)C(=O)O |
Kanonische SMILES |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CS)C(=O)O |
Aussehen |
White to Off-White Solid |
melting_point |
>142°C |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Synonyme |
(6R,7R)-7-[[(2Z)-(2-Amino-4-thiazolyl)(methoxyimino)acetyl]amino]-3-(mercaptomethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid; DFC; Defuroylceftiofur; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does desfuroylceftiofur exert its antibacterial effect?
A1: Desfuroylceftiofur, like its parent compound ceftiofur, functions by disrupting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) in the bacterial cytoplasmic membrane, inhibiting the transpeptidation reaction crucial for peptidoglycan cross-linking. This ultimately weakens the bacterial cell wall, leading to cell lysis and death.
Q2: What are the key pharmacokinetic parameters of desfuroylceftiofur in various species?
A2: Pharmacokinetic studies have revealed variations in DFC disposition across different animal species. * Cattle: Following intramuscular administration of ceftiofur sodium, the primary metabolite DFC achieves a maximum plasma concentration (Cmax) of approximately 13.9 µg/mL within 0.67-2 hours, with a terminal half-life of around 49 hours [].* Horses: Intramuscular administration of ceftiofur crystalline-free acid results in peak plasma concentrations of DFC (approximately 2.87 µg/mL) with a terminal half-life of 77.5 hours [].
Pigs:* Intramuscular injections of ceftiofur sodium (3 mg/kg) lead to DFC Cmax values of around 15.8 µg/mL within 0.4-4 hours, and a terminal half-life of approximately 85 hours [].
Q3: Does the presence of infection influence the penetration of desfuroylceftiofur into tissues?
A3: Research suggests that the presence of infection can enhance DFC tissue penetration. In a study involving cattle, tissue chambers infected with Mannheimia haemolytica exhibited significantly higher concentrations of DFC compared to non-infected chambers after subcutaneous administration of ceftiofur crystalline-free acid sterile suspension []. This increased penetration is likely attributed to factors like inflammation and altered vascular permeability associated with infection.
Q4: Is desfuroylceftiofur metabolized in the body?
A4: Yes, DFC can undergo further metabolism. In swine, studies have shown the presence of various DFC metabolites in plasma, tissues, and urine, including desfuroylceftiofur glutathione disulfide, 3,3'-desfuroylceftiofur disulfide (dimer), and desfuroylceftiofur cysteine disulfide []. These metabolites arise from reactions involving the free thiol group of DFC.
Q5: What are the commonly employed analytical techniques for quantifying desfuroylceftiofur in biological samples?
A5: High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection is a widely used method for DFC quantification [, , ]. This method often involves derivatization of DFC to a more stable and detectable compound, desfuroylceftiofur acetamide (DCA). Other techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), offer enhanced sensitivity and selectivity for DFC analysis [, , , ].
Q6: How stable is desfuroylceftiofur under different conditions?
A6: DFC exhibits varying stability depending on factors like pH, temperature, and the presence of other chemicals. It degrades more rapidly at higher temperatures and in alkaline conditions []. In a study assessing DFC stability in aqueous solutions, the compound displayed degradation at pH levels of 1, 3, 5, 7.4, and 10, particularly at elevated temperatures (60°C) []. This highlights the importance of careful storage and handling to preserve DFC integrity.
Q7: Are there alternative routes of administration for ceftiofur, and do they influence desfuroylceftiofur levels?
A7: Besides intramuscular and subcutaneous routes, nebulisation is being explored as a potential method for delivering ceftiofur, particularly for respiratory infections []. This method achieves significantly higher concentrations of DFC in pulmonary epithelial lining fluid compared to intramuscular administration, suggesting its potential for targeted therapy of lung infections.
Q8: What are the implications of desfuroylceftiofur's interaction with bacterial resistance mechanisms?
A8: While generally effective against many bacteria, resistance to ceftiofur and its metabolites, including DFC, is an emerging concern. One mechanism involves the production of beta-lactamases, enzymes that can hydrolyze the beta-lactam ring of ceftiofur, rendering it inactive. Additionally, modifications in bacterial PBPs can reduce their affinity for DFC, contributing to resistance.
Q9: Is there evidence of cross-resistance between desfuroylceftiofur and other antibiotics?
A9: Cross-resistance, where resistance to one antibiotic confers resistance to others within the same class or even different classes, is a significant challenge in antimicrobial therapy. While DFC itself exhibits broad-spectrum activity, the potential for cross-resistance with other beta-lactams exists, particularly if the resistance mechanism involves modifications to PBPs.
Q10: Are there any known safety concerns associated with desfuroylceftiofur?
A10: While DFC is generally considered safe for its intended veterinary use, a recent study identified a potentially toxic degradation product, ceftiofur-aldehyde (CEF-1), formed during thermal treatment of ceftiofur []. This finding raises concerns about the potential risks associated with consuming food products containing residual ceftiofur or DFC that have been subjected to heat.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.